molecular formula C15H25N3O B5627899 N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide

N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide

Cat. No.: B5627899
M. Wt: 263.38 g/mol
InChI Key: AXRJUPMDOCOJLA-UHFFFAOYSA-N
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Description

N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide is a chemical compound with the molecular formula C13H21N3O. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylamino group, which contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound often employs solvent-free reactions, which are both economical and efficient. The direct treatment of aryl amines with ethyl cyanoacetate is a widely used method in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in modulating various biological targets, making the compound valuable in medicinal chemistry . It can interact with enzymes and receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-5-18(11-10-17(3)4)12-14-6-8-15(9-7-14)16-13(2)19/h6-9H,5,10-12H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRJUPMDOCOJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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